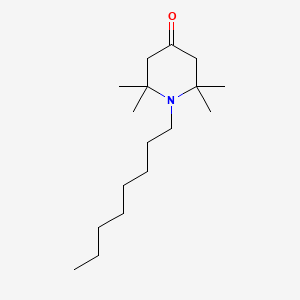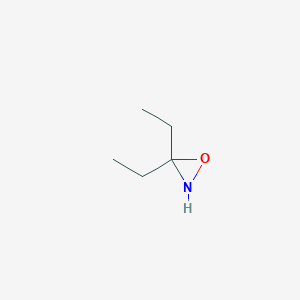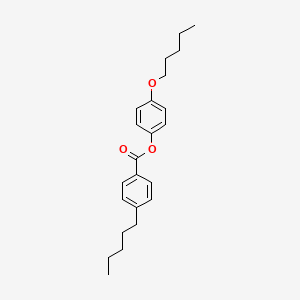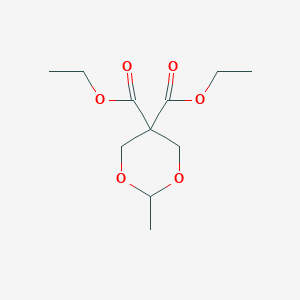
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate is an organic compound with the molecular formula C12H20O6 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate typically involves the reaction of diethyl malonate with formaldehyde and an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylic acid.
Reduction: The reduction of ester groups results in the formation of diethyl 2-methyl-1,3-dioxane-5,5-dimethanol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
- 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester
- Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Uniqueness
Its methyl group at the 2-position of the dioxane ring differentiates it from other similar compounds, influencing its chemical behavior and interactions .
Propiedades
Número CAS |
51335-74-1 |
|---|---|
Fórmula molecular |
C11H18O6 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate |
InChI |
InChI=1S/C11H18O6/c1-4-14-9(12)11(10(13)15-5-2)6-16-8(3)17-7-11/h8H,4-7H2,1-3H3 |
Clave InChI |
QLLWNMSDPZGJJE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(COC(OC1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


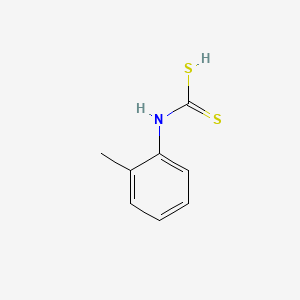
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

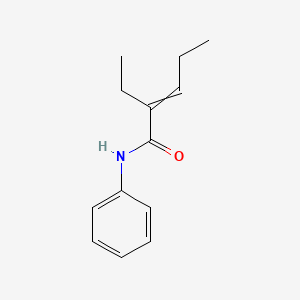
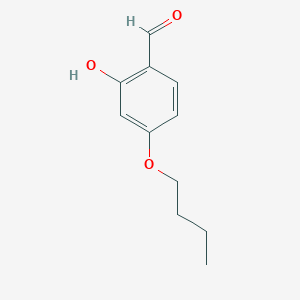
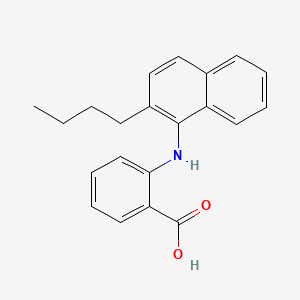
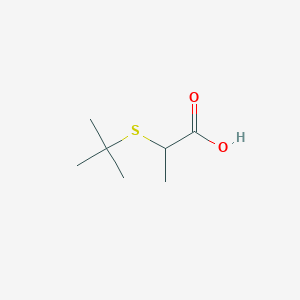

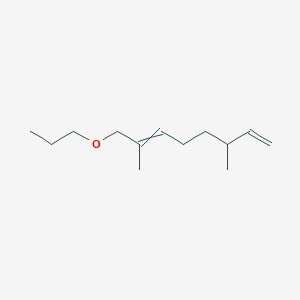
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
